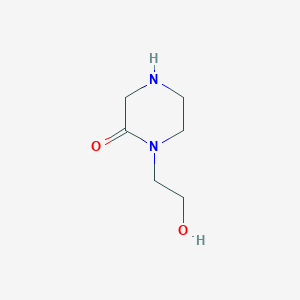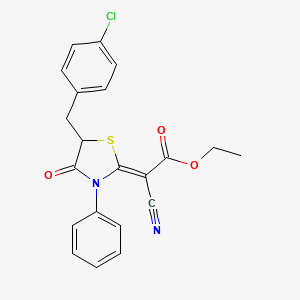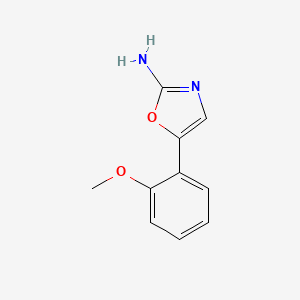![molecular formula C20H26N4OS B2916877 2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-89-2](/img/structure/B2916877.png)
2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol consists of a thiazolo-triazole ring system with appended functional groups. The presence of the piperidine and tolyl moieties contributes to its overall structure and properties .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Biological Activity
2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, a compound with a complex molecular structure, is part of a broader category of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have been synthesized and evaluated for their biological activities across various studies. For instance, microwave-assisted synthesis techniques have been employed to create hybrid molecules containing thiazolo[3,2-b][1,2,4]triazol moieties, which were investigated for their antimicrobial, anti-lipase, and anti-urease activities. Some of these compounds exhibited moderate to good antimicrobial activity against test microorganisms, and a few showed notable anti-urease and anti-lipase activities (Başoğlu et al., 2013).
Antioxidant Properties
Thiazolo[3,2-b][1,2,4]triazoles have also been investigated for their potential in ameliorating oxidative stress. Research on thiazolo-triazole condensed derivatives demonstrated their efficacy in preventing ethanol-induced oxidative stress in mouse liver and brain tissues, suggesting that these compounds could be useful in managing conditions associated with oxidative stress (Aktay et al., 2005).
Antiviral Activity Against COVID-19
In the context of the COVID-19 pandemic, novel thiadiazole-based molecules containing 1,2,3-triazole moieties synthesized from predecessors like this compound have been explored for their antiviral activities. These compounds have shown promising docking scores against the COVID-19 main protease, highlighting their potential role in developing treatments against the disease (Rashdan et al., 2021).
Antimicrobial Agents
Another significant application of thiazolo[3,2-b][1,2,4]triazole derivatives is their use as antimicrobial agents. Various studies have synthesized and evaluated the antimicrobial efficacy of such compounds, finding that some derivatives exhibit potent activity against bacterial and fungal strains, which could be beneficial in the development of new antimicrobial drugs (Patel et al., 2012).
Anti-Inflammatory Properties
Research has also been conducted on the anti-inflammatory properties of thiazolo[3,2-b]-1,2,4-triazole derivatives. These compounds have been synthesized and tested for their anti-inflammatory activities, with some showing efficacy comparable to or better than standard drugs, suggesting their potential in treating inflammatory conditions (Tozkoparan et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
2-ethyl-5-[(3-methylphenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-4-16-21-20-24(22-16)19(25)18(26-20)17(15-7-5-6-14(3)12-15)23-10-8-13(2)9-11-23/h5-7,12-13,17,25H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDFIRCILOQKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCC(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2916796.png)




![{1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride](/img/structure/B2916803.png)
![8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916805.png)
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2916808.png)
![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B2916809.png)


![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)

